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Compound of Interest

Compound Name: DIOPTASE

Cat. No.: B1173581

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dioptase (CuSiOs-H20, or more accurately Cus[SieO1s]-6H20) is a vibrant
emerald-green to bluish-green copper cyclosilicate mineral.[1][2] Its distinct crystal structure
and physical properties make it a subject of interest in mineralogy, materials science, and
potentially as a model system for studying hydrated silicate frameworks. X-ray diffraction (XRD)
is the definitive technique for elucidating the precise three-dimensional arrangement of atoms
within Dioptase, providing essential data on its unit cell, symmetry, and bonding
characteristics.[3][4] This document provides a detailed protocol for both single-crystal and
powder XRD analysis of Dioptase.

The crystal structure of Dioptase is characterized by rings of six corner-sharing silicate
tetrahedra ([SieO1s]) stacked along the c-axis.[1][2] These rings are interconnected by copper
ions, which are coordinated by four oxygen atoms from the silicate rings and two water
molecules, forming a distorted octahedron.[1][5] This intricate arrangement defines the
mineral's physical and optical properties.

Quantitative Data Summary

The fundamental properties and crystallographic data for Dioptase are summarized in the
tables below.

Table 1: General Properties of Dioptase
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Property Value References
Chemical Formula Cue[Sie018]-6H20 [1][6]
Crystal System Trigonal [1][2][6]
Color Emerald-green to bluish-green [1][6]
Luster Vitreous to sub-adamantine [1][6]
Hardness (Mohs) 5 [1][6]
Specific Gravity 3.28 — 3.35 g/cm3 [11161[7]
Cleavage Perfect on {1011} [6]

| Optical Properties | Uniaxial (+) |[1][6] |

Table 2: Crystallographic Data for Dioptase
Parameter Value References
Space Group R-3 (No. 148) [11[2]
Unit Cell Dimensions a=14.566 A [1][6][8]

c=7.778 A [1][6]1[8]

a=p=90°y=120°

[2]

Unit Cell Volume (V)

1429.15 A3

[6]i8]

Formula Units (2)

18 (for CuSiOs3-H20)

[1](7]

| R-factor | 0.039 |[9] |

Data corresponds to the structural refinement by Ribbe, Gibbs, and Hamil (1977).[9]

Experimental Protocols

The determination of Dioptase's crystal structure can be achieved through single-crystal XRD

for precise atomic coordinates or powder XRD for phase identification and lattice parameter
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determination.

Protocol 1: Single-Crystal X-ray Diffraction

This method provides the most detailed structural information, including atomic positions, bond
lengths, and bond angles.[10]

1. Sample Preparation:

o Carefully select a high-quality, single Dioptase crystal, ideally between 30 and 300 microns
in size, that is free from visible defects, inclusions, or twinning.[3]

e Mount the selected crystal onto a thin glass fiber or a cryo-loop using a minimal amount of
non-diffracting adhesive (e.g., epoxy or oil).[3]

» Attach the fiber to a goniometer head and optically center the crystal in the path of the X-ray
beam.[10]

2. Data Collection:

 Instrument: A modern four-circle single-crystal X-ray diffractometer equipped with a CCD or
CMOS detector.[10][11]

« X-ray Source: Molybdenum (Mo-Ka, A = 0.7107 A) or Copper (Cu-Ka, A = 1.5418 A)
radiation.[3][4] Mo-Ka is generally preferred for its better resolution with inorganic structures.

o Temperature: Data collection is typically performed at low temperatures (e.g., 100 K) using a
nitrogen or helium cryo-stream to reduce thermal vibrations and improve data quality.

o Data Collection Strategy:

o Perform an initial series of scans to determine the unit cell parameters and the crystal's
orientation matrix.[10]

o Collect a full sphere or hemisphere of diffraction data by rotating the crystal through a
series of omega (w) and/or phi (@) scans, acquiring frames in small increments (e.g., 0.2°
to 0.5°).[10]

o Set the detector distance and exposure time to ensure strong diffraction spots are not
overloaded while capturing weak, high-angle reflections.
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3. Data Processing and Structure Refinement:

 Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their
corresponding intensities.

o Apply corrections for absorption, Lorentz factor, and polarization effects.

e Solve the crystal structure using direct methods or Patterson synthesis to find the initial
atomic positions.

» Refine the structural model (atomic coordinates, anisotropic displacement parameters) using
a full-matrix least-squares method against the experimental data. The quality of the final
structure is assessed by the R-factor, which should ideally be below 0.05 for good quality
data.[9]

Protocol 2: Powder X-ray Diffraction (PXRD)

This method is used for phase identification, checking sample purity, and refining lattice
parameters.[4]

1. Sample Preparation:

o Grind a small amount of Dioptase into a fine, homogeneous powder using an agate mortar
and pestle. The ideal particle size is below 35-45 microns to minimize preferred orientation
effects.[12]

o Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the
holder's rim.[13]

2. Data Collection:
 Instrument: A modern powder diffractometer in Bragg-Brentano geometry.

 X-ray Source: Copper (Cu-Ka, A = 1.5418 A) radiation is most common for powder
diffraction, typically operating at 40 kV and 40 mA.[13][14]

e Scan Parameters:
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o 20 Range: Scan from a low angle (e.g., 5°) to a high angle (e.g., 80-90°).[13]

o Step Size: Use a small step size, such as 0.02°.[14]

o Scan Speed/Time per Step: A scan speed of ~1.2° per minute or a counting time of 1-2
seconds per step is typical.[13][14]

3. Data Analysis:

« ldentify the crystalline phases present by comparing the experimental diffraction pattern to a
database such as the Powder Diffraction File (PDF).

o Perform Rietveld refinement to fit the entire experimental pattern with a calculated profile
based on the known crystal structure of Dioptase. This allows for the precise determination
of lattice parameters and can provide information on crystallite size and microstrain.[14]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the XRD
analysis of Dioptase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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